molecular formula C20H20N4O B2507089 6-phenyl-5-(4-phenylpiperazino)-3(2H)-pyridazinone CAS No. 98896-30-1

6-phenyl-5-(4-phenylpiperazino)-3(2H)-pyridazinone

Cat. No.: B2507089
CAS No.: 98896-30-1
M. Wt: 332.407
InChI Key: WPHXULRIRWQNDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-phenyl-5-(4-phenylpiperazino)-3(2H)-pyridazinone is a useful research compound. Its molecular formula is C20H20N4O and its molecular weight is 332.407. The purity is usually 95%.
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Scientific Research Applications

Antiplatelet Activity

6-phenyl-3(2H)-pyridazinones, with diverse substituents including the 4-phenylpiperazino group at the 5-position, have been investigated for their antiplatelet activity. These compounds demonstrate significant variation in their inhibitory effect based on the substituent, indicating a potent avenue for the development of new antiplatelet agents. The studies confirm that the chemical group modification at position 5 significantly influences both the antiplatelet activity and the mechanism of action, highlighting their potential in cardiovascular diseases prevention and treatment (Sotelo et al., 2002).

Herbicidal Activity

The pyridazinone compounds, including modifications at the 5-position, have been shown to inhibit the Hill reaction and photosynthesis in barley, suggesting their application as herbicides. Their phytotoxicity mechanism appears similar to that of known herbicides, such as atrazine, but with additional properties like resistance to metabolic detoxication in plants and interference with chloroplast development, presenting a new class of experimental herbicides (Hilton et al., 1969).

Acetylcholinesterase and Butyrylcholinesterase Inhibitory Activities

Novel ester and hydrazide derivatives of 3(2H)-pyridazinone have been synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), crucial enzymes in the progression of Alzheimer's disease. These derivatives, particularly those with phenylpiperazine substitutions, showed significant inhibitory activity, suggesting their potential as therapeutic agents for neurodegenerative diseases (Ozçelik et al., 2010).

Anticonvulsant Activity

Derivatives of 6-phenyl-3(2H)-pyridazinone have been synthesized and evaluated for their anticonvulsant activities. This research demonstrates the potential of these compounds in treating seizure disorders, with some derivatives showing significant activity in preclinical models (Samanta et al., 2011).

Synthesis and Structural Studies

The synthesis pathways and structural analyses of 6-phenyl-3(2H)-pyridazinones have been extensively studied to understand their chemical reactivity and potential for modification. These studies include the development of novel synthetic pathways, quantum-mechanical calculations to predict reactivity, and crystal structure analyses to inform drug design and synthesis strategies (Sotelo et al., 2002; Prout et al., 1994).

Properties

IUPAC Name

3-phenyl-4-(4-phenylpiperazin-1-yl)-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-19-15-18(20(22-21-19)16-7-3-1-4-8-16)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHXULRIRWQNDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=CC(=O)NN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.